molecular formula C13H12N2O3 B2605245 7,8-dimethoxy-2,5-dihydro-3H-indeno[1,2-c]pyridazin-3-one CAS No. 197313-25-0

7,8-dimethoxy-2,5-dihydro-3H-indeno[1,2-c]pyridazin-3-one

Cat. No.: B2605245
CAS No.: 197313-25-0
M. Wt: 244.25
InChI Key: OMMMFPPVKIEEKW-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-2,5-dihydro-3H-indeno[1,2-c]pyridazin-3-one is a chemical compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol . This compound is known for its unique structure, which combines an indeno and pyridazinone moiety, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-2,5-dihydro-3H-indeno[1,2-c]pyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using an acid catalyst to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-2,5-dihydro-3H-indeno[1,2-c]pyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

7,8-Dimethoxy-2,5-dihydro-3H-indeno[1,2-c]pyridazin-3-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7,8-dimethoxy-2,5-dihydro-3H-indeno[1,2-c]pyridazin-3-one lies in its combined indeno and pyridazinone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7,8-dimethoxy-2,5-dihydroindeno[1,2-c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-17-10-4-7-3-8-5-12(16)14-15-13(8)9(7)6-11(10)18-2/h4-6H,3H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMMFPPVKIEEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC3=CC(=O)NN=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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